![molecular formula C11H10FNO3 B4389413 1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione](/img/structure/B4389413.png)
1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione
Overview
Description
1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of 4-fluorobenzyl alcohol with pyrrolidine-2,5-dione under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) have been employed to enhance synthetic efficiency and support green chemistry initiatives .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Medicinal Chemistry
1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione has been investigated for its potential therapeutic effects in various diseases:
- Cancer Treatment : Research indicates that derivatives of pyrrolidine-2,5-dione can act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression by promoting immune tolerance. These inhibitors may enhance anti-tumor immunity and are being explored for their effectiveness in cancer therapies .
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
- Antimicrobial Properties : Studies have suggested that pyrrolidine derivatives can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Pharmacological Studies
The pharmacological profile of this compound includes:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it may inhibit cholinesterases, which are important targets in treating Alzheimer's disease .
- Receptor Modulation : Its structural features allow it to interact with various receptors, potentially modulating signaling pathways involved in pain and inflammation .
Material Science
In addition to its biological applications, the compound can serve as a building block for synthesizing more complex materials. The unique properties of the fluorophenyl and methoxy groups enable the development of novel polymers and materials with specific functionalities.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of derivatives of this compound:
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Shares the pyrrolidine ring structure but lacks the fluorophenyl group.
4-Fluorobenzyl alcohol: Contains the fluorophenyl group but lacks the pyrrolidine ring.
Uniqueness: 1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances its potential as a versatile scaffold in drug discovery .
Biological Activity
1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₁H₁₁FNO₃, with a molecular weight of 205.21 g/mol. The presence of a fluorinated phenyl group enhances its pharmacokinetic properties, such as metabolic stability and lipophilicity, which are crucial for biological activity.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of enzymes involved in various metabolic pathways. In particular, pyrrolidine-2,5-dione derivatives have shown inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), which is implicated in cancer progression and immune response modulation .
- Anticonvulsant Activity : Research indicates that the compound may possess anticonvulsant properties. The structure-activity relationship (SAR) studies highlight the importance of the pyrrolidine-2,5-dione core for anticonvulsant efficacy .
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant potential of various pyrrolidine derivatives. For instance:
- Case Study : A series of pyrrolidine derivatives were tested in animal models using the maximal electroshock (MES) test. The results indicated that compounds containing the pyrrolidine-2,5-dione framework exhibited significant anticonvulsant effects, particularly those with fluorinated substituents .
Compound | ED50 (mg/kg) | Activity Type |
---|---|---|
Pyrrolidine Derivative A | 100 | MES Seizures |
Pyrrolidine Derivative B | 75 | 6-Hz Model Seizures |
Pyrrolidine Derivative C | 50 | MES Seizures |
IDO1 Inhibition
The compound has also been investigated for its role as an IDO1 inhibitor:
- Research Findings : The inhibition of IDO1 by pyrrolidine derivatives is linked to their ability to modulate tryptophan metabolism, which can influence tumor growth and immune evasion .
Compound | IC50 (µM) | Effect |
---|---|---|
Compound X | 0.5 | Strong IDO1 Inhibition |
Compound Y | 1.0 | Moderate IDO1 Inhibition |
Pharmacological Applications
The biological activities of this compound suggest several potential applications in pharmacology:
- Cancer Therapy : Due to its IDO1 inhibitory activity, it may serve as a therapeutic agent in cancer treatment by enhancing anti-tumor immunity.
- Neurological Disorders : Its anticonvulsant properties indicate potential use in treating epilepsy and other seizure disorders.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-9-3-1-8(2-4-9)7-16-13-10(14)5-6-11(13)15/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBLURRNMUEANX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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